1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole
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Overview
Description
1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a sulfonyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.
Preparation Methods
The synthesis of 1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting 2,6-dimethyl-4-chlorophenyl sulfone with sodium azide under suitable conditions to form the tetrazole ring.
Indole formation: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Coupling reaction: The final step involves coupling the tetrazole-containing sulfone with the indole derivative using a suitable coupling reagent such as palladium catalysts under inert atmosphere.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially on the indole moiety, using reagents like halogens or nitrating agents.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted indoles and tetrazoles.
Scientific Research Applications
1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antiviral agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interaction of tetrazole and indole derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor proteins. The indole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects .
Properties
Molecular Formula |
C17H17N5O2S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[2,6-dimethyl-4-(tetrazol-1-yl)phenyl]sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H17N5O2S/c1-12-9-15(21-11-18-19-20-21)10-13(2)17(12)25(23,24)22-8-7-14-5-3-4-6-16(14)22/h3-6,9-11H,7-8H2,1-2H3 |
InChI Key |
CFECRYBCIATKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)N4C=NN=N4 |
Origin of Product |
United States |
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